N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine
Overview
Description
N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine is a compound that features a piperidine ring substituted with a pyridin-2-ylmethyl group and a hydroxylamine moiety
Mechanism of Action
Target of Action
N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry It’s known that piperidine-containing compounds are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that n-(pyridin-2-yl)amides, a related class of compounds, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry , suggesting that they may have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The piperidine ring and pyridine moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be utilized in the production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have been studied for their medicinal properties.
Uniqueness
N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine is unique due to the presence of both the piperidine and hydroxylamine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine is a compound characterized by its unique structural features, including a hydroxylamine moiety and a piperidine ring substituted with a pyridin-2-ylmethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
The compound can undergo several chemical reactions, including:
- Oxidation : The hydroxylamine group can be oxidized to yield nitroso or nitro derivatives.
- Reduction : It can be reduced to form amines.
- Substitution : The piperidine and pyridine moieties can participate in substitution reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxylamine group is known to act as a nucleophile, allowing it to form covalent bonds with electrophilic sites on proteins, potentially inhibiting enzymatic activity. This makes it a candidate for studying enzyme inhibition and biological pathways.
Therapeutic Potential
Research indicates that compounds similar to this compound may exhibit antibacterial and anti-inflammatory properties due to their structural similarities with known sulfonamides. The presence of the piperidine and pyridine rings enhances the compound's pharmacological profile, making it a subject of interest for drug development.
Case Studies
Several studies have explored the biological effects of related compounds:
- Enzyme Inhibition Studies : A study demonstrated that hydroxylamines can inhibit enzymes involved in metabolic pathways, suggesting that this compound may similarly affect enzyme activity in specific biological contexts .
- Antimicrobial Activity : Research on related piperidine derivatives has shown promising antimicrobial effects against various bacterial strains, indicating potential applications for this compound in treating infections .
- Cytotoxicity Assays : In vitro assays have revealed that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, highlighting the need for further investigation into the anticancer potential of this compound .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Notable Activities |
---|---|---|
N-(pyridin-2-yl)amides | Pyridine moiety | Antimicrobial properties |
3-bromoimidazo[1,2-a]pyridines | Contains pyridine | Studied for medicinal properties |
Hydroxylamines | Hydroxylamine group | Enzyme inhibitors |
Properties
IUPAC Name |
N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-13-10-4-7-14(8-5-10)9-11-3-1-2-6-12-11/h1-3,6,15H,4-5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIFRPDSQIHBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)CC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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